2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid
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Overview
Description
2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2S This compound is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-2-methylpropanoic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted propanoic acids.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropanoic acid: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
3-(Phenylsulfanyl)propanoic acid:
2-Methyl-3-(phenylsulfanyl)propanoic acid: Lacks the chloro group, leading to variations in its reactivity and applications.
Uniqueness
2-Chloro-2-methyl-3-(phenylsulfanyl)propanoic acid is unique due to the presence of both the chloro and phenylsulfanyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. The ability to undergo multiple types of reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
61350-93-4 |
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Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-chloro-2-methyl-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H11ClO2S/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
PNBCMBRGYTUKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)(C(=O)O)Cl |
Origin of Product |
United States |
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